molecular formula C12H18N2 B1501342 2-(2-(Piperidin-4-yl)ethyl)pyridine CAS No. 1001754-72-8

2-(2-(Piperidin-4-yl)ethyl)pyridine

Cat. No.: B1501342
CAS No.: 1001754-72-8
M. Wt: 190.28 g/mol
InChI Key: DWUJDNHHQKEOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Piperidin-4-yl)ethyl)pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action involves the compound interacting with specific cellular components. Although precise details are lacking, we can speculate based on related compounds. For instance:

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

2-(2-(Piperidin-4-yl)ethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the activity of these kinases, which are involved in cell signaling pathways and can impact cell proliferation and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK and ROS1 kinases can lead to changes in cell signaling pathways that regulate cell growth and differentiation . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a dual inhibitor of ALK and ROS1 kinases involves binding to the active sites of these enzymes, thereby preventing their activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can undergo degradation over time, which can impact their long-term effects on cellular function . Additionally, the temporal effects of this compound on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also impact the compound’s stability and degradation.

Properties

IUPAC Name

2-(2-piperidin-4-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUJDNHHQKEOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672946
Record name 2-[2-(Piperidin-4-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001754-72-8
Record name 2-[2-(Piperidin-4-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Piperidin-4-yl)ethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-(Piperidin-4-yl)ethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(2-(Piperidin-4-yl)ethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2-(Piperidin-4-yl)ethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(2-(Piperidin-4-yl)ethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(2-(Piperidin-4-yl)ethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.